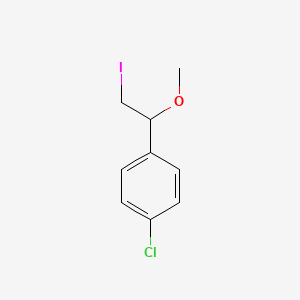
1-Chloro-4-(2-iodo-1-methoxyethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2-iodo-1-methoxyethyl)benzene is an organic compound with the molecular formula C9H10ClIO. This compound is characterized by the presence of a benzene ring substituted with a chlorine atom at the 1-position and a 2-iodo-1-methoxyethyl group at the 4-position. It is a halogenated aromatic compound that finds applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of 1-Chloro-4-(2-iodo-1-methoxyethyl)benzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where a benzene ring is substituted with chlorine and iodine atoms under specific reaction conditions. The reaction typically requires the use of reagents such as iodine monochloride (ICl) and methanol in the presence of a catalyst like aluminum chloride (AlCl3). The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product .
Industrial production methods for this compound may involve large-scale electrophilic aromatic substitution reactions, where the reaction parameters are optimized for maximum efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound for various applications .
Chemical Reactions Analysis
1-Chloro-4-(2-iodo-1-methoxyethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1-hydroxy-4-(2-iodo-1-methoxyethyl)benzene .
Scientific Research Applications
1-Chloro-4-(2-iodo-1-methoxyethyl)benzene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2-iodo-1-methoxyethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products. The presence of halogen atoms (chlorine and iodine) in the compound enhances its reactivity and allows it to participate in various chemical reactions .
Comparison with Similar Compounds
1-Chloro-4-(2-iodo-1-methoxyethyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-iodobenzene: This compound has a similar structure but lacks the methoxyethyl group.
1-Chloro-4-(2-methoxyethyl)benzene: This compound has a methoxyethyl group but lacks the iodine atom.
2-Chloroethyl methyl ether: This compound has a similar functional group but a different overall structure.
The uniqueness of this compound lies in its combination of halogen atoms and the methoxyethyl group, which imparts specific reactivity and properties that are valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C9H10ClIO |
|---|---|
Molecular Weight |
296.53 g/mol |
IUPAC Name |
1-chloro-4-(2-iodo-1-methoxyethyl)benzene |
InChI |
InChI=1S/C9H10ClIO/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9H,6H2,1H3 |
InChI Key |
LKEWWJYSVULQOC-UHFFFAOYSA-N |
Canonical SMILES |
COC(CI)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















